![molecular formula C19H18N4O2 B7429196 Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate](/img/structure/B7429196.png)
Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate
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Overview
Description
Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Advantages and Limitations for Lab Experiments
Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has shown promising results in various scientific research applications. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate. One direction is to further study its mechanism of action and identify specific targets for its activity. Additionally, it can be studied for its potential in treating other diseases, such as viral infections and autoimmune disorders. Further research can also explore the potential of derivatives of Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate for improved activity and efficacy.
In conclusion, Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate is a chemical compound that has shown potential in various scientific research applications. Its complex synthesis process and mechanism of action require further research, but its stability and promising results make it a compound worth exploring for future scientific research.
Synthesis Methods
The synthesis of Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of quinoline-6-carboxylic acid with cyclopenten-1-ylmethanol in the presence of a coupling agent. The resulting intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to obtain the final product.
Scientific Research Applications
Cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate has shown potential in various scientific research applications. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of various cancer cells. Additionally, it has been studied for its antibacterial and antifungal activity and has shown potential in treating infectious diseases.
properties
IUPAC Name |
cyclopenten-1-ylmethyl 5-methyl-1-quinolin-6-yltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-18(19(24)25-12-14-5-2-3-6-14)21-22-23(13)16-8-9-17-15(11-16)7-4-10-20-17/h4-5,7-11H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSIJSYQFYSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)OCC4=CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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